molecular formula C6H11NO2 B1274249 Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- CAS No. 78213-60-2

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

Cat. No.: B1274249
CAS No.: 78213-60-2
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-SCSAIBSYSA-N
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Description

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- is a chiral compound with significant potential in various scientific fields. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.

Preparation Methods

The synthesis of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- involves several methods:

    Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the desired compound.

    Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives, which undergo intramolecular cyclization to form the cyclopropane ring.

    Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.

Chemical Reactions Analysis

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Scientific Research Applications

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical tool.

    Medicine: Due to its antitumor, antiviral, and antibacterial properties, it is being explored for the development of new therapeutic agents.

    Industry: The compound’s unique properties make it valuable in industrial applications, particularly in the synthesis of specialized chemicals.

Mechanism of Action

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- can be compared with other similar compounds such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- lies in its specific chiral configuration and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid
  • Coronamic acid
  • Norcoronamic acid
  • Allo-coronamic acid
  • Allo-norcoronamic acid

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228859
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-60-2
Record name 2-(1-Methylcyclopropyl)glycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3A0Q869B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 2
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 3
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 4
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 5
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 6
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Customer
Q & A

Q1: What is the origin of L-2-(1-Methylcyclopropyl)glycine and what are its potential applications?

A1: L-2-(1-Methylcyclopropyl)glycine is a novel amino acid discovered in the fermentation broth of a newly identified actinomycete strain, Micromonospora miyakonensis sp. nov. []. This compound exhibits antimicrobial activity against Escherichia coli in a synthetic medium, suggesting its potential as a novel antibiotic agent [].

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